alpha-Methyl cinnamic acid

Description

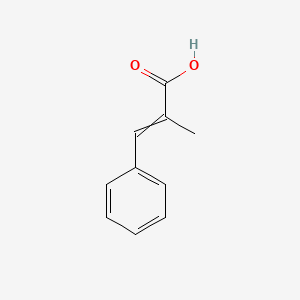

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCRUNXWPDJHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870863 | |

| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-77-5 | |

| Record name | α-Methylcinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of alpha-Methyl Cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methyl cinnamic acid, a derivative of cinnamic acid, is an organic compound with a growing profile of interest in various scientific and industrial sectors, particularly in pharmaceutical development and fine chemical synthesis. Its unique chemical structure, featuring a phenyl group, a carboxylic acid moiety, and a methyl group at the alpha position of the acrylic acid backbone, imparts a range of intriguing biological and chemical properties. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis and purification protocols, analytical methods, and known biological activities, with a focus on its mechanism of action.

Core Properties of this compound

This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key identifiers and physicochemical properties is presented in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2E)-2-methyl-3-phenylprop-2-enoic acid[2][3] |

| CAS Number | 1199-77-5[2][3][4] |

| Molecular Formula | C₁₀H₁₀O₂[2][3][4] |

| Molecular Weight | 162.19 g/mol [5] |

| Canonical SMILES | CC(=CC1=CC=CC=C1)C(=O)O |

| InChI Key | XNCRUNXWPDJHGV-BQYQJAHWSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 79-81 °C[1] |

| Boiling Point | 288.3 °C at 760 mmHg[1] |

| Density | 1.147 g/cm³ |

| Flash Point | 194.3 °C[1] |

| Vapor Pressure | 0.00109 mmHg at 25°C[1] |

| Refractive Index | 1.6000 (estimate)[1] |

| Solubility | Slightly soluble in water; soluble in many organic solvents. |

Table 3: Spectroscopic Data

| Spectroscopic Method | Key Data Points |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 12.30 (s, 1H, COOH), 7.84 (s, 1H, =CH), 7.57-7.23 (m, 5H, Ar-H), 2.15 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | Peaks observed at approximately δ 173, 142, 134, 130, 129, 128, 127, 14 ppm. |

| Infrared (IR) | Characteristic peaks for C=O (carboxylic acid), C=C (alkene), C-H (aromatic and aliphatic), and broad O-H (carboxylic acid) stretches. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 162.[6] |

Experimental Protocols

Synthesis of this compound via Microwave-Assisted Knoevenagel-Doebner Condensation

This protocol describes a rapid and efficient synthesis of this compound.[4]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Succinic anhydride (B1165640)

-

Sodium hydroxide (B78521) (NaOH)

-

Dilute Hydrochloric Acid (HCl)

-

50-mL borosilicate beaker

-

Microwave oven (600 W)

-

Stirring rod

-

Filtration apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

In a 50-mL borosilicate beaker, combine the aromatic aldehyde (5 mmol), succinic anhydride (5 mmol), and sodium hydroxide (2.5 mmol).[4]

-

Thoroughly mix the reactants using a glass rod.[4]

-

Place the beaker in a microwave oven and irradiate at 600 W. Monitor the reaction progress by TLC.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.[4]

-

Acidify the reaction mass with dilute HCl, which will cause the product to precipitate.[4]

-

Collect the precipitated this compound by filtration.[4]

-

Wash the solid product with water.[4]

-

For further purification, recrystallize the product from ethanol.[4]

Purification by Recrystallization

This protocol details the purification of crude this compound using a mixed-solvent system.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hotplate with magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

While stirring, add hot deionized water dropwise until the solution becomes persistently cloudy (the cloud point).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

To maximize crystal formation, place the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

-

Dry the crystals, for example, in a desiccator or a low-temperature oven.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound. Method optimization may be required for specific instrumentation and sample matrices.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (analytical grade)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and acidified water (e.g., 0.1% phosphoric acid in water) in a suitable ratio (e.g., 60:40 v/v).[7] Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a known volume. Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

This compound and its derivatives have demonstrated a range of biological activities, with antimicrobial and antifungal properties being the most prominently studied.

Antimicrobial and Antifungal Activity

Derivatives of this compound have shown significant antifungal activity, particularly against fungi with compromised cell wall integrity.[2] The proposed mechanism of action involves the disruption of the fungal cell wall.[2] Studies on derivatives such as 4-chloro-α-methylcinnamic acid have indicated that these compounds can overcome the tolerance of certain fungal strains to conventional antifungal agents.[8]

The antimicrobial action of cinnamic acid derivatives is often attributed to the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components and subsequent cell death.[9]

Signaling Pathway Involvement

The antifungal activity of this compound derivatives is linked to the disruption of the cell wall integrity pathway, which is regulated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][8] Specifically, these compounds have shown high efficacy against mutants with defects in this pathway, suggesting an inhibitory effect on key components of the cascade.[2] The 4-chloro-α-methylcinnamic acid derivative has also been suggested to act as a redox cycler, disrupting the cellular redox homeostasis and targeting the fungal antioxidant system, which is also linked to the MAPK pathway.[8]

While direct evidence for this compound's effect on specific signaling pathways in mammalian cells is limited, the related compound, trans-cinnamic acid, has been shown to induce fibroblast migration through the Protein Kinase A (PKA) and p38-MAPK signaling pathways.[10]

Conclusion

This compound is a compound with well-defined physicochemical properties and established synthetic routes. Its biological activities, particularly its antifungal and antimicrobial effects, make it a molecule of significant interest for further research and development. The elucidation of its precise mechanisms of action, especially its interaction with cellular signaling pathways, will be crucial for harnessing its full therapeutic and industrial potential. This technical guide provides a foundational resource for professionals engaged in the study and application of this promising compound.

References

- 1. guidechem.com [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alpha-Methylcinnamic Acid | High-Purity Reagent [benchchem.com]

- 5. alpha-Methylcinnamic acid | 1199-77-5 [chemicalbook.com]

- 6. α-Methylcinnamic acid [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

alpha-Methyl cinnamic acid chemical structure and IUPAC name

An In-depth Technical Guide to α-Methylcinnamic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of key organic compounds is paramount. This guide provides a detailed overview of α-methylcinnamic acid, covering its chemical structure, nomenclature, physical and chemical properties, and a representative synthetic protocol.

Chemical Structure and IUPAC Name

α-Methylcinnamic acid is a carboxylic acid derivative characterized by a phenyl group and a methyl group attached to a propenoic acid backbone.[1] The presence of the double bond gives rise to (E) and (Z) isomers, though the (E) isomer is more common.

The standard IUPAC name for this compound is (E)-2-methyl-3-phenylprop-2-enoic acid .[1][2] It is also commonly referred to as α-methylcinnamic acid.[3]

Below is a diagram illustrating the chemical structure of α-methylcinnamic acid.

Physicochemical Properties

A summary of the key physical and chemical properties of α-methylcinnamic acid is presented in the table below. This data is essential for understanding its behavior in various experimental and industrial settings.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂[2][3][4] |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 1199-77-5[1][2][4] |

| Appearance | White to off-white crystalline solid[3] |

| Melting Point | 79-81 °C[5] |

| Boiling Point | 288.3 °C at 760 mmHg[3] |

| Density | 1.147 g/cm³[3] |

| LogP | 2.17450[3] |

Experimental Protocol: Synthesis of α-Methylcinnamic Acid

The following protocol details a common method for the synthesis of α-methylcinnamic acid via a condensation reaction.

Materials:

-

Propionic anhydride (B1165640)

-

Potassium carbonate

-

Water

-

Sodium carbonate (solid)

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

To a reaction vial, add potassium carbonate (224 mmol, 1.2 eq.).

-

Slowly add propionic anhydride (300 mmol, 1.6 eq.) to the reaction vial at 0 °C.

-

After stirring for 5 minutes, add benzaldehyde (186 mmol, 1.0 eq.) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

Upon completion, cool the mixture to room temperature using an ice bath.

-

Add water and solid sodium carbonate (30 g) to the reaction mixture.

-

Collect the resulting yellow precipitate by filtration.

-

Acidify the filtrate to a pH of 6.0 with concentrated HCl to precipitate the solid product, 2-methyl-3-phenylpropenoic acid.[5]

The logical workflow for this synthesis is depicted in the diagram below.

References

Unveiling the Synthesis of α-Methylcinnamic Acid: A Journey Through Time and Technique

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methylcinnamic acid, a derivative of cinnamic acid, is a versatile organic compound with significant applications in the pharmaceutical, agrochemical, and fine chemical industries.[1] Its structure, featuring a methyl group at the alpha position of the cinnamic acid backbone, imparts unique chemical properties that make it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients.[2] This in-depth technical guide explores the discovery and history of α-methylcinnamic acid synthesis, providing a comprehensive overview of key methodologies, detailed experimental protocols, and comparative quantitative data.

Historical Perspective: The Dawn of Cinnamic Acid Derivatives

The story of α-methylcinnamic acid is intrinsically linked to the broader history of cinnamic acid and its derivatives. The pioneering work of English chemist Sir William Henry Perkin in the 19th century laid the foundation for the synthesis of α,β-unsaturated aromatic acids. In 1868, Perkin developed the reaction that now bears his name, the Perkin reaction, which involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[3][4] This reaction was initially used to synthesize coumarin (B35378) and later, in 1875, was applied to the synthesis of cinnamic acid itself from benzaldehyde (B42025) and acetic anhydride.[4]

While the exact date of the first synthesis of α-methylcinnamic acid is not definitively documented in readily available literature, early 20th-century publications detail its preparation. A notable early method, described in a 1915 German paper, outlines the synthesis via a Claisen-type condensation of benzaldehyde with methyl propionate (B1217596) using sodium metal as a base.[5] This historical context highlights a long-standing interest in modifying the cinnamic acid scaffold to explore new chemical space and potential applications.

Key Synthetic Methodologies

The synthesis of α-methylcinnamic acid can be achieved through several established organic reactions. The choice of method often depends on factors such as desired yield, stereoselectivity, available starting materials, and scalability. The following sections detail the most prominent synthetic routes.

The Perkin Reaction

The Perkin reaction is a classic method for the synthesis of cinnamic acids and their derivatives.[3] For α-methylcinnamic acid, this involves the condensation of benzaldehyde with propionic anhydride in the presence of a weak base, such as sodium or potassium propionate.[6][7] The reaction typically requires high temperatures and extended reaction times.[8]

Reaction Scheme:

Benzaldehyde + Propionic Anhydride --(Base, Heat)--> α-Methylcinnamic Acid + Propionic Acid

Perkin Reaction: Conditions and Yields

| Benzaldehyde Derivative | Acid Anhydride | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Propionic Anhydride | Potassium Carbonate | Reflux | 12 | - | [7] |

| 4-Methylbenzaldehyde | Acetic Anhydride | Sodium Acetate | 160-180 | 3-5 | ~70 | [9] |

| 3-Methylbenzaldehyde | Acetic Anhydride | Sodium Acetate | 180 | 8-10 | - | [10] |

The Wittig Reaction

The Wittig reaction provides a versatile route to alkenes by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent). To synthesize α-methylcinnamic acid, benzaldehyde is treated with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, followed by hydrolysis of the resulting ester. This method is known for its high degree of control over the location of the double bond.

Reaction Scheme:

Benzaldehyde + Phosphorus Ylide --> α-Methylcinnamate Ester --(Hydrolysis)--> α-Methylcinnamic Acid

Wittig Reaction: Conditions and Yields

| Aldehyde | Ylide | Solvent | Base | Temperature | Time | Yield (%) | Reference |

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Aqueous NaOH (10 w%) | NaOH | - | - | - | [11] |

| Benzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Saturated NaHCO3 (aq) | NaHCO3 | Room Temp | 1 h | - |

The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[12] For the synthesis of α-methylcinnamic acid derivatives, an aryl halide (e.g., iodobenzene) is coupled with an acrylic acid derivative in the presence of a palladium catalyst and a base.[13] This method offers a high degree of functional group tolerance.

Reaction Scheme:

Aryl Halide + Acrylic Acid Derivative --(Pd Catalyst, Base)--> Cinnamic Acid Derivative

Heck Reaction: Conditions and Yields

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Acrylic Acid | Pd(OAc)2 / PPh3 | Triethylamine | DMF | 80-100 | 4-8 | - | [13] |

The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-haloester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester.[11][14] Subsequent dehydration of the β-hydroxy ester yields the α,β-unsaturated ester, which can then be hydrolyzed to α-methylcinnamic acid. The use of zinc allows for the formation of an organozinc reagent that is less reactive than Grignard reagents, preventing self-condensation of the ester.[15]

Reaction Scheme:

α-Halo Ester + Benzaldehyde --(1. Zn, 2. H3O+)--> β-Hydroxy Ester --(Dehydration)--> α-Methylcinnamate Ester --(Hydrolysis)--> α-Methylcinnamic Acid

Reformatsky Reaction: Conditions and Yields

| Aldehyde/Ketone | α-Halo Ester | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Ketone | Ethyl bromoacetate | Toluene | 90 | 30 | 86 | [15] |

Experimental Protocols

General Experimental Workflow

The synthesis and purification of α-methylcinnamic acid, regardless of the specific method, generally follow a consistent workflow. This involves the initial reaction, followed by workup to isolate the crude product, and finally purification to obtain the desired compound in high purity.

Detailed Protocol: Perkin-Type Synthesis (adapted from ChemicalBook)[7]

Materials:

-

Benzaldehyde (186 mmol, 1.0 eq.)

-

Propionic anhydride (300 mmol, 1.6 eq.)

-

Potassium carbonate (224 mmol, 1.2 eq.)

-

Water

-

Solid Sodium Carbonate (Na2CO3)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

To a reaction vial containing potassium carbonate, slowly add propionic anhydride at 0 °C.

-

After stirring for 5 minutes, add benzaldehyde dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

Upon completion, cool the mixture to room temperature using an ice bath.

-

Add water and solid sodium carbonate (30 g) to the reaction mixture.

-

Collect the resulting yellow precipitate by filtration.

-

Acidify the filtrate to pH 6.0 with concentrated HCl to precipitate the solid product, 2-methyl-3-phenylpropenoic acid.

Detailed Protocol: Microwave-Assisted Knoevenagel-Doebner Condensation[17]

Materials:

-

Aromatic aldehyde (5 mmol)

-

Succinic anhydride (5 mmol)

-

Sodium hydroxide (B78521) (2.5 mmol)

-

Dilute Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

Procedure:

-

Place a mixture of the aromatic aldehyde, succinic anhydride, and sodium hydroxide in a 50-mL borosilicate beaker.

-

Irradiate the mixture in a microwave oven (power and time may need optimization depending on the substrate).

-

After cooling, acidify the reaction mass with dilute HCl. The product will precipitate out.

-

Isolate the product by filtration and wash with water.

-

Further purify the product by recrystallization from ethanol.

Data Presentation: Physicochemical and Spectroscopic Properties

Physicochemical Properties of α-Methylcinnamic Acid

| Property | Value | Reference |

| Molecular Formula | C10H10O2 | [1] |

| Molecular Weight | 162.18 g/mol | [16] |

| Melting Point | 79-81 °C | [1] |

| Boiling Point | 288.3 °C at 760 mmHg | [1] |

| Appearance | White to off-white crystalline solid | [1] |

Spectroscopic Data for α-Methylcinnamic Acid

| Technique | Key Signals | Reference |

| 1H NMR (CDCl3) | δ (ppm): 12.30 (s, 1H, COOH), 7.84 (s, 1H, =CH), 7.57-7.23 (m, 5H, Ar-H), 2.14 (s, 3H, CH3) | [17] |

| 13C NMR (CDCl3) | δ (ppm): 172.5, 140.7, 134.3, 129.7, 128.8, 128.4, 128.2, 14.2 | [18] |

| IR (KBr disc) | ν (cm-1): ~3000 (O-H), ~1680 (C=O), ~1625 (C=C) | [1][19] |

Conclusion

The synthesis of α-methylcinnamic acid has evolved from early 20th-century condensation reactions to a variety of modern, efficient methodologies. The Perkin, Wittig, Heck, and Reformatsky reactions, along with modifications like microwave-assisted synthesis, provide a robust toolbox for chemists to access this valuable compound. The choice of synthetic route will continue to be guided by the specific requirements of the target application, with an increasing emphasis on green chemistry principles such as atom economy, reduced reaction times, and the use of less hazardous reagents. This guide provides a solid foundation for researchers and professionals in the field to understand the historical context, compare synthetic strategies, and implement practical laboratory procedures for the preparation of α-methylcinnamic acid and its derivatives.

References

- 1. guidechem.com [guidechem.com]

- 2. alpha-Methylcinnamic Acid | High-Purity Reagent [benchchem.com]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. Sir William Henry Perkin (1838 – 1907) - ChemistryViews [chemistryviews.org]

- 5. Sciencemadness Discussion Board - preparation of alpha methylcinnamic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. alpha-Methylcinnamic acid | 1199-77-5 [chemicalbook.com]

- 8. jk-sci.com [jk-sci.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. byjus.com [byjus.com]

- 15. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 16. alpha-Methyl cinnamic acid | C10H10O2 | CID 14541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. alpha-Methylcinnamic acid(1199-77-5) 1H NMR spectrum [chemicalbook.com]

- 18. rsc.org [rsc.org]

- 19. α-Methylcinnamic acid [webbook.nist.gov]

An In-depth Technical Guide to the Natural Occurrence and Analogues of alpha-Methyl Cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-methyl cinnamic acid, focusing on its limited natural occurrence and the broader significance of its naturally occurring and synthetic analogues. The document details the biological activities, mechanisms of action, and relevant experimental protocols for these compounds, presenting quantitative data in structured tables and illustrating key pathways and workflows with diagrams.

Natural Occurrence of this compound and Its Analogues

Direct evidence for the widespread natural occurrence of this compound (2-methyl-3-phenylpropenoic acid) in plants and fungi is scarce in current scientific literature. However, key analogues have been identified in specific natural sources, highlighting the existence of biosynthetic pathways capable of producing such structures.

Saturated Analogue in Aloe Species

A saturated analogue, 2-methyl-3-phenylpropanoic acid (also known as alpha-methylhydrocinnamic acid), has been reported to occur in the plant Aloe africana. While not the unsaturated this compound, its presence suggests that the fundamental carbon skeleton is produced in this plant genus.

Dihydroxylated Analogue in Streptomyces

The antibiotic hygromycin A , produced by the bacterium Streptomyces hygroscopicus, contains a 3,4-dihydroxy-α-methylcinnamic acid moiety. This discovery is significant as it confirms the microbial biosynthesis of a direct, albeit more complex, analogue of this compound.

Biosynthesis of this compound Analogues

The biosynthesis of the 3,4-dihydroxy-α-methylcinnamic acid portion of hygromycin A is of particular interest. Isotope labeling studies have shown that its formation involves a polyketide synthase (PKS)-type decarboxylative condensation.[1] This pathway suggests a mechanism distinct from the canonical shikimate pathway that typically leads to cinnamic acid and its derivatives.

Below is a conceptual diagram illustrating the proposed biosynthetic origin of the 3,4-dihydroxy-α-methylcinnamic acid moiety in hygromycin A.

Biologically Active Analogues of this compound

A wide range of synthetic analogues of this compound have been developed and investigated for their biological activities. These compounds have shown promise, particularly as antifungal agents.

Quantitative Data on Antifungal Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of various cinnamic acid derivatives, including alpha-methylated analogues, against different fungal species.

| Compound | Fungal Species | MIC (µM) | Reference |

| 4-Chloro-α-methylcinnamic acid | Saccharomyces cerevisiae (cell wall mutants) | - | [2] |

| 4-Methylcinnamic acid | Saccharomyces cerevisiae (cell wall mutants) | - | [2] |

| Cinnamic acid | Aspergillus niger | 844 | [3] |

| 4-Methoxycinnamic acid | Candida albicans | - | [2] |

Note: Specific MIC values for the alpha-methylated analogues against wild-type strains were not detailed in the provided search results, but their high activity against cell wall integrity mutants was highlighted.[2]

Mechanism of Antifungal Action

Synthetic analogues of this compound exert their antifungal effects through multiple mechanisms, primarily by disrupting the fungal cell wall integrity.

Several analogues, such as 4-chloro-α-methylcinnamic acid, have been shown to interfere with the Cell Wall Integrity (CWI) pathway, a crucial MAP kinase signaling cascade in fungi.[4] This pathway is essential for maintaining cell wall structure and function, especially in response to stress.

The diagram below illustrates the fungal CWI pathway and the inhibitory action of this compound analogues.

Cinnamic acid and its derivatives have also been identified as inhibitors of the CYP53 family of cytochrome P450 enzymes in fungi.[5] These enzymes are involved in the detoxification of benzoic acid, and their inhibition leads to the accumulation of toxic metabolites, contributing to the antifungal effect.[5]

Experimental Protocols

This section provides representative methodologies for the synthesis of this compound and the extraction of its naturally occurring analogues from plant material.

Synthesis of this compound via Perkin Reaction

The Perkin reaction is a classical method for the synthesis of α,β-unsaturated aromatic acids. The following is a general protocol for the synthesis of a substituted this compound.

Materials:

-

Substituted benzaldehyde (B42025) (e.g., 4-hydroxybenzaldehyde)

-

Propionic anhydride (B1165640)

-

Potassium propionate

-

Water

-

Hydrochloric acid (for acidification)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Combine the substituted benzaldehyde (1 eq), propionic anhydride (1.3 eq), and potassium propionate (0.9 eq) in a round-bottom flask.[6]

-

Heat the mixture with stirring at 135°C for 30 hours.[6]

-

After cooling, slowly add the reaction mixture to a large volume of water.

-

Boil the aqueous mixture to hydrolyze any remaining propionic anhydride.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound derivative.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the purified acid.

The following diagram outlines the general workflow for this synthesis.

References

- 1. Biosynthetic origin of hygromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. alpha-Methylcinnamic Acid | High-Purity Reagent [benchchem.com]

- 5. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

Spectroscopic Analysis of α-Methylcinnamic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for alpha-methylcinnamic acid (CAS No: 1199-77-5), a compound utilized in the pharmaceutical and fine chemical industries.[1] The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Spectroscopic Data

The following sections present the key spectroscopic data for α-methylcinnamic acid in a structured format to facilitate analysis and comparison.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.[2] Data is typically acquired in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[3][4]

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) | Assignment |

| 12.30 | Singlet | Carboxylic Acid Proton (COOH) |

| 7.84 | Doublet, J = -1.5 Hz | Vinylic Proton (C=CH) |

| 7.57 - 7.23 | Multiplet | Aromatic Protons (C₆H₅) |

| 2.15 | Doublet, J = -1.5 Hz | Methyl Protons (CH₃) |

| Solvent: CDCl₃, Frequency: 90 MHz[4] |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| 167.60 | Carboxylic Carbon (C=O) |

| 144.04 | Aromatic Carbon (Quaternary) |

| 138.15 | Vinylic Carbon (-C=) |

| 134.17 | Aromatic Carbon |

| 130.92 | Aromatic Carbon |

| 128.77 | Aromatic Carbon |

| 128.64 | Vinylic Carbon (=CH-) |

| 125.41 | Aromatic Carbon |

| 119.02 | Aromatic Carbon |

| 20.83 | Methyl Carbon (CH₃) |

| Solvent: DMSO-d₆, Frequency: 75 MHz[5] |

Note: Carbon NMR data can vary slightly based on the solvent used. Data in CDCl₃ is also available.[1][3]

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[6][7] Key vibrational frequencies for α-methylcinnamic acid are summarized below.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2500–3300 | O–H stretch (broad, due to H-bonding) | Carboxylic Acid |

| ~3030 | C–H stretch | Aromatic |

| ~1680–1700 | C=O stretch | Carboxylic Acid |

| ~1620-1630 | C=C stretch (conjugated) | Alkene |

| ~1500 & ~1580 | C=C stretch | Aromatic Ring |

| Note: These are characteristic ranges. Specific peak values can be found in various spectral databases. Data is often obtained from a KBr disc or Nujol mull.[1][8] |

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.[9] For α-methylcinnamic acid (C₁₀H₁₀O₂), the molecular weight is approximately 162.19 g/mol .[10][11]

Electron Ionization (EI) Mass Spectrum Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment (Proposed Fragment) |

| 162 | 100.0 | Molecular Ion [M]⁺ |

| 161 | 34.5 | [M-H]⁺ |

| 117 | 59.6 | [M-COOH]⁺ |

| 116 | 79.0 | [M-HCOOH]⁺ |

| 115 | 63.7 | [C₉H₇]⁺ |

| 91 | 31.2 | [C₇H₇]⁺ (Tropylium ion) |

| Source Temperature: 140 °C, Sample Temperature: 110 °C, 75 eV[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication of spectroscopic analyses. The following are generalized protocols for obtaining NMR, IR, and MS data for a solid organic compound like α-methylcinnamic acid.

-

Sample Preparation : Dissolve 5-10 mg of purified α-methylcinnamic acid in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[2]

-

Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which provides a reference signal at 0 ppm.[12]

-

Transfer : Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[2]

-

Data Acquisition : Place the NMR tube in the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard parameters for acquisition and processing are generally used, but may be optimized as needed.[2]

-

Sample Preparation : Dissolve a small amount (approx. 50 mg) of α-methylcinnamic acid in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[13]

-

Film Deposition : Place a drop of the resulting solution onto a clean, transparent salt plate (e.g., NaCl or KBr).[13]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate. If the film is too thin (weak signal), add another drop. If it is too thick (peaks are too intense), clean the plate and use a more dilute solution.[13]

-

Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[13]

-

Sample Introduction : Introduce a small quantity of the solid α-methylcinnamic acid sample into the mass spectrometer, often via a direct insertion probe which allows the sample to be heated in a vacuum to induce vaporization.[14]

-

Ionization : In the ion source, bombard the vaporized molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion.[15]

-

Acceleration : Accelerate the newly formed ions through a potential difference into the mass analyzer.[14]

-

Mass Analysis : The ions are deflected by a magnetic field within the mass analyzer. The degree of deflection is dependent on their mass-to-charge ratio (m/z).[15]

-

Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.[15]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for spectroscopic analysis.

References

- 1. guidechem.com [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. alpha-Methylcinnamic acid(1199-77-5) 13C NMR spectrum [chemicalbook.com]

- 4. alpha-Methylcinnamic acid(1199-77-5) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. amherst.edu [amherst.edu]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. fiveable.me [fiveable.me]

- 10. alpha-Methylcinnamic acid | C10H10O2 | CID 637817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. α-Methylcinnamic acid [webbook.nist.gov]

- 12. web.mit.edu [web.mit.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. m.youtube.com [m.youtube.com]

In-Depth Technical Guide to the Biological Activity Screening of alpha-Methyl Cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methyl cinnamic acid, a derivative of the naturally occurring cinnamic acid, has emerged as a compound of significant interest in pharmacological research. Its structural modifications offer a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the screening methodologies to evaluate the biological activities of this compound, with a focus on its antimicrobial, anti-inflammatory, and anticancer properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows are presented to facilitate further research and drug development endeavors.

Antimicrobial Activity

This compound and its derivatives have demonstrated notable activity against a range of microbial pathogens. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane integrity.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound and related compounds against various microorganisms.

| Compound | Test Organism | MIC | MBC | Reference |

| This compound | Staphylococcus aureus | 1-5 mg/mL | Not Reported | [1] |

| Cinnamic Acid | Bacillus subtilis | 0.5 mg/mL | >1 mg/mL | [2] |

| Cinnamic Acid | Staphylococcus aureus | 0.5 mg/mL | >1 mg/mL | [2] |

| Cinnamic Acid | Escherichia coli | 1 mg/mL | >2 mg/mL | [2] |

| Cinnamic Acid | Pseudomonas aeruginosa | 1 mg/mL | >2 mg/mL | [2] |

| 1-Cinnamoylpyrrolidine | E. coli, P. aeruginosa, S. aureus, B. subtilis, MRSA | 0.5 mg/mL | 0.5 mg/mL | [2] |

| Methyl Cinnamate | Bacillus subtilis | 2 mg/mL | >4 mg/mL | [2] |

Experimental Protocol: Broth Microdilution Assay for MIC and MBC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.

Materials:

-

This compound

-

Test microorganism (e.g., Staphylococcus aureus ATCC 25923)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U-bottom)

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Inoculum:

-

Aseptically pick a few colonies of the test microorganism from an 18-24 hour agar (B569324) plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 100 µL of CAMHB to all wells.

-

Add a specific volume of the stock solution to the first well of each row to achieve the highest desired concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent well in the same row. Discard 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Seal the plate and incubate at 37°C for 16-20 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

-

-

MBC Determination:

-

From the wells showing no visible growth, plate 10 µL of the suspension onto a suitable agar medium.

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

-

Anti-inflammatory Activity

Cinnamic acid derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB.

Quantitative Anti-inflammatory Data

| Compound | Cell Line | Assay | Target | IC₅₀ / Inhibition | Reference |

| Cinnamic Acid Derivatives | RAW 264.7 | Nitric Oxide (NO) Production | iNOS | Varies by derivative | [3][4] |

| Cinnamic Acid Derivatives | RAW 264.7 | Cytokine Secretion | TNF-α, IL-1β, IL-6 | Varies by derivative | [3][4] |

| Cinnamic Acid | RAW 264.7 | mRNA Expression | Cox2, Nos2, Tnfa | No significant effect | [5] |

| Methyl Cinnamate | RAW 264.7 | mRNA Expression | Cox2, Nos2, Tnfa | Inhibition at 1-10 mM | [5] |

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the assessment of the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO), TNF-α, and IL-6 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

ELISA kits for mouse TNF-α and IL-6

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified incubator.

-

Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (LPS only) and a negative control (no LPS, no compound).

-

-

Nitric Oxide (NO) Assay (Griess Assay):

-

After the 24-hour incubation, collect 50 µL of the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.

-

-

TNF-α and IL-6 Measurement (ELISA):

-

Collect the cell culture supernatants.

-

Determine the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Cell Viability Assay (MTT Assay):

-

After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm. This ensures that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Anticancer Activity

The anticancer potential of cinnamic acid derivatives is an active area of investigation, with studies suggesting mechanisms involving the induction of apoptosis and inhibition of matrix metalloproteinases.

Quantitative Anticancer Data

| Compound | Cancer Cell Line | Assay | IC₅₀ | Reference |

| Cinnamic Acid Derivative (Compound 5) | A-549 (Lung Cancer) | Cytotoxicity | 10.36 µM | [6] |

| Cinnamic Acid | Solid Ehrlich Carcinoma (in mice) | Tumor Growth Inhibition | Significant | [7] |

| Berberine and Cinnamic Acid Combination | Solid Ehrlich Carcinoma (in mice) | Apoptosis Induction | Increased Bax/Bcl-2 ratio and caspase-3 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol details the use of the MTT assay to evaluate the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

This compound

-

Cancer cell line (e.g., A-549 human lung carcinoma)

-

Appropriate cell culture medium with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Plate the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the existing medium with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the cells for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.

-

Signaling Pathways and Experimental Workflow

The biological activities of this compound are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways and the overall experimental workflow is crucial for a comprehensive evaluation.

Visualizations

Caption: General experimental workflow for screening the biological activity of this compound.

Caption: Simplified NF-κB signaling pathway and the potential inhibitory role of this compound.

Caption: Overview of the MAPK signaling cascade and a potential point of modulation by this compound.

Conclusion

This compound presents a versatile chemical scaffold with demonstrated biological activities that warrant further investigation for therapeutic applications. This technical guide provides a foundational framework for the systematic screening of its antimicrobial, anti-inflammatory, and anticancer properties. The detailed protocols and compiled data serve as a valuable resource for researchers to design and execute robust preclinical studies, ultimately contributing to the potential translation of this promising compound into novel therapeutic interventions.

References

- 1. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of alpha-Methylcinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of alpha-methylcinnamic acid in various solvents. As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, understanding its solubility is critical for process development, formulation, and purification. This document compiles available quantitative and qualitative solubility data, details the experimental protocols for its determination, and presents a visual workflow for such experimental procedures.

Core Data Presentation: Solubility of alpha-Methylcinnamic Acid

Quantitative solubility data for alpha-methylcinnamic acid in a wide range of organic solvents is not extensively available in publicly accessible literature. However, data on its aqueous solubility and qualitative information in other solvents have been reported.

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Water | 25 | 3.5 g/L | Experimental | [1] |

| Water | 25 | 0.9997 g/L | Estimated | [2] |

| Water | Not Specified | 0.15 g/L | Calculated (LogS = -3.03) | [3] |

| Methanol (B129727) | Not Specified | Soluble | Qualitative | [1] |

| Organic Solvents | Not Specified | Soluble | Qualitative | [4] |

Note on Data Variability: The reported aqueous solubility values show some variation, which may be attributed to different experimental methodologies or the use of estimation algorithms. The experimental value of 3.5 g/L is noted, alongside other estimated and calculated values for a comprehensive perspective.

Expected Solubility Profile

Alpha-methylcinnamic acid (C₁₀H₁₀O₂) is a derivative of cinnamic acid, featuring a methyl group on the alpha carbon of the propenoic acid chain. Its chemical structure, comprising a nonpolar phenyl group and a polar carboxylic acid group, dictates its solubility behavior.

-

Polar Protic Solvents (e.g., Alcohols): The carboxylic acid group can form hydrogen bonds with protic solvents like methanol and ethanol. Therefore, alpha-methylcinnamic acid is expected to exhibit good solubility in these solvents. The qualitative report of it being "soluble in Methanol" supports this.[1]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid's hydroxyl group. Good solubility is generally expected, similar to that of cinnamic acid.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the nonpolar phenyl ring allows for some interaction with nonpolar solvents. However, the polar carboxylic acid group will limit its solubility in highly nonpolar solvents.

-

Aqueous Solubility: As a carboxylic acid, its aqueous solubility is pH-dependent. In acidic solutions (pH < pKa), the less soluble protonated form predominates. As the pH increases above its pKa, the carboxylate anion is formed, which is significantly more soluble in water.

For comparison, the parent compound, cinnamic acid, is slightly soluble in water and freely soluble in many organic solvents.[5] The addition of the methyl group in alpha-methylcinnamic acid is expected to slightly increase its lipophilicity, potentially leading to a minor decrease in aqueous solubility and a slight increase in solubility in nonpolar organic solvents compared to cinnamic acid.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a solid compound like alpha-methylcinnamic acid in a liquid solvent.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation: An excess amount of solid alpha-methylcinnamic acid is added to a known volume or mass of the selected solvent in a sealed, thermostatted vessel (e.g., a jacketed glass vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or an orbital shaker) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle, separating the undissolved solid from the saturated solution.

-

Sampling and Filtration: A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (typically 0.45 µm or smaller) to remove any undissolved solid particles. This step must be performed at the equilibration temperature to prevent precipitation or further dissolution.

-

Quantification: The concentration of alpha-methylcinnamic acid in the filtered, saturated solution is determined using a suitable analytical technique, such as gravimetry or UV/Vis spectrophotometry.

Gravimetric Analysis

This method is straightforward for determining the concentration of a non-volatile solute.

Methodology:

-

Sample Preparation: A precisely measured volume or mass of the filtered, saturated solution (obtained from the isothermal shake-flask method) is transferred to a pre-weighed, dry container (e.g., an evaporating dish).

-

Solvent Evaporation: The solvent is carefully evaporated from the solution. This is typically done in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Drying and Weighing: The container with the dried solute is cooled in a desiccator to prevent moisture absorption and then weighed accurately.

-

Calculation: The mass of the dissolved alpha-methylcinnamic acid is determined by subtracting the initial weight of the empty container. The solubility can then be expressed in terms of mass of solute per mass or volume of solvent (e.g., g/100 g of solvent or g/L).

UV/Vis Spectrophotometry

This technique is suitable for quantifying compounds that absorb ultraviolet or visible light, such as alpha-methylcinnamic acid, which has a chromophore in its structure.

Methodology:

-

Preparation of Calibration Curve: A series of standard solutions of alpha-methylcinnamic acid with known concentrations are prepared in the solvent of interest. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Sample Analysis: The filtered, saturated solution is diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at the same λmax.

-

Concentration Determination: The concentration of alpha-methylcinnamic acid in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility using the isothermal shake-flask method followed by gravimetric or spectrophotometric analysis.

Caption: Experimental workflow for solubility determination.

References

- 1. 1895-97-2 | CAS DataBase [chemicalbook.com]

- 2. alpha-methyl cinnamic acid, 1199-77-5 [thegoodscentscompany.com]

- 3. 1199-77-5 | alpha-Methylcinnamic acid | Aryls | Ambeed.com [ambeed.com]

- 4. Alpha-methylcinnamic Acid - Molecular Weight: 162.188 G/mol, Purity: 99%, White Crystalline Powder, 25kg/bucket | Pharmaceutical Intermediates, Soluble In Organic Solvents, Industrial Grade at Best Price in Wuhan | Wuhan Landmark Industrial Co., Ltd [tradeindia.com]

- 5. Cinnamic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of alpha-Methyl Cinnamic Acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Crystal Structure and Polymorphism of alpha-Methyl Cinnamic Acid

Executive Summary

This technical guide aims to provide a thorough understanding of the crystal structure and polymorphic behavior of this compound (α-MCA), a compound of interest in pharmaceutical and materials science. This document compiles available data on its synthesis, physicochemical properties, and analytical characterization. However, a comprehensive search of scientific literature and crystallographic databases reveals a significant gap in the publicly available information regarding the specific crystal structures and polymorphism of this compound. While extensive research exists for the parent compound, cinnamic acid, and its various derivatives, detailed crystallographic data such as unit cell dimensions and space groups for distinct polymorphs of α-MCA have not been reported.

This guide will, therefore, focus on the known properties of this compound, outline the standard experimental protocols used for the characterization of crystalline forms, and provide a framework for future research in this area.

Introduction to this compound

This compound (systematic name: (E)-2-methyl-3-phenylpropenoic acid) is a derivative of cinnamic acid with a methyl group at the alpha position.[1] Its chemical structure is provided in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: Diagram of the this compound molecule.

The presence of the methyl group can significantly influence the molecule's packing in the solid state, potentially leading to different crystalline forms, or polymorphs. Polymorphism is a critical consideration in drug development as different polymorphs can exhibit varying physicochemical properties, including solubility, melting point, stability, and bioavailability.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2][3] |

| Molecular Weight | 162.19 g/mol | [1][2][3] |

| Melting Point | 79-81 °C | |

| Boiling Point | 288 °C | [4] |

| Appearance | White to off-white crystalline solid | [5] |

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the condensation of benzaldehyde (B42025) with propanoic anhydride (B1165640).

Experimental Protocol: Synthesis via Perkin-like Reaction

-

Materials: Benzaldehyde, propanoic anhydride, triethylamine (B128534), hydrochloric acid, ethanol (B145695).

-

Procedure:

-

A mixture of benzaldehyde (1 equivalent) and propanoic anhydride (1.5 equivalents) is heated in the presence of triethylamine (1.5 equivalents) at reflux for several hours.

-

The reaction mixture is cooled and then poured into water.

-

The aqueous solution is acidified with hydrochloric acid to precipitate the crude this compound.

-

The crude product is filtered, washed with cold water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Polymorphism: The Unexplored Territory

As of this writing, there are no published studies that definitively characterize the polymorphic forms of this compound. The Cambridge Structural Database (CSD), a repository for small-molecule crystal structures, does not contain any entries for this compound.[6] This represents a significant knowledge gap, as understanding and controlling polymorphism is crucial for the development of solid dosage forms.

The study of polymorphism in the parent compound, cinnamic acid, has revealed the existence of at least three polymorphs (α, β, and γ), each with distinct crystal packing and photoreactive properties.[7] It is plausible that this compound also exhibits polymorphism, which could be influenced by factors such as:

-

Solvent of Crystallization: The polarity and hydrogen bonding capability of the solvent can direct the formation of different crystal lattices.

-

Temperature and Cooling Rate: The kinetics of nucleation and crystal growth are highly dependent on temperature and the rate of cooling.

-

Presence of Impurities: Even small amounts of impurities can inhibit or promote the growth of specific polymorphs.

Recommended Experimental Workflow for Polymorph Screening

To investigate the potential polymorphism of this compound, a systematic polymorph screen is recommended. The following flowchart outlines a typical experimental workflow.

Caption: Experimental workflow for polymorph screening.

Detailed Methodologies for Key Experiments:

-

Powder X-Ray Diffraction (PXRD):

-

Purpose: To identify and distinguish different crystalline phases based on their unique diffraction patterns.

-

Protocol: A small amount of the crystalline powder is gently packed into a sample holder. The sample is then irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). Each polymorph will produce a characteristic diffractogram.

-

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To measure the heat flow to or from a sample as a function of temperature or time. It is used to determine melting points, glass transitions, and solid-solid phase transitions.

-

Protocol: A few milligrams of the sample are hermetically sealed in an aluminum pan. The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min). The difference in heat flow between the sample and the reference is recorded. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks in the DSC thermogram.

-

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy:

-

Purpose: To identify functional groups and study intermolecular interactions, such as hydrogen bonding, which differ between polymorphs.

-

Protocol (FTIR-ATR): A small amount of the sample is placed on the attenuated total reflectance (ATR) crystal. The infrared spectrum is then collected.

-

Protocol (Raman): The sample is irradiated with a monochromatic laser, and the scattered light is collected and analyzed.

-

Future Outlook and Research Directions

The absence of crystallographic data for this compound presents a clear opportunity for further research. A systematic polymorph screen, as outlined above, would be the first step in filling this knowledge gap. Subsequent single-crystal X-ray diffraction studies on any identified polymorphs would provide definitive structural information.

Understanding the crystal engineering of this compound could have significant implications. For pharmaceutical applications, identifying a stable polymorph with optimal solubility and bioavailability is paramount. In materials science, the control of crystal packing could be used to tune the optical and mechanical properties of the material.

Conclusion

While a comprehensive, data-rich guide on the crystal structure and polymorphism of this compound is not yet possible due to the lack of published crystallographic data, this document provides a foundational understanding of the compound. The outlined experimental protocols and research directions offer a roadmap for future investigations that will be crucial for unlocking the full potential of this compound in various scientific and industrial applications. It is recommended that researchers in the field undertake systematic studies to characterize the solid-state forms of this compound.

References

- 1. alpha-Methylcinnamic acid | C10H10O2 | CID 637817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α-Methylcinnamic acid [webbook.nist.gov]

- 3. This compound | C10H10O2 | CID 14541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-2-methyl-3-phenylprop-2-enoic acid [stenutz.eu]

- 5. Page loading... [wap.guidechem.com]

- 6. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: Synthesis of α-Methyl Cinnamic Acid via Perkin Reaction

Introduction

The Perkin reaction, first described by William Henry Perkin in 1868, is a robust organic synthesis method for producing α,β-unsaturated aromatic acids.[1] The reaction facilitates the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), typically in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[1] This application note provides a detailed protocol for the synthesis of α-methyl cinnamic acid, a valuable chemical intermediate. The synthesis involves the reaction of benzaldehyde (B42025) with propanoic anhydride, using sodium propionate (B1217596) as the catalyst, to yield the target α-methyl derivative of cinnamic acid.

Data Presentation

The following table summarizes the key reactants, reaction conditions, and product information for the synthesis of α-methyl cinnamic acid.

| Parameter | Value | Reference |

| Reactants | ||

| Benzaldehyde | Molar Ratio: 1.0 | General Protocol |

| Propanoic Anhydride | Molar Ratio: ~1.5 | General Protocol |

| Sodium Propionate (anhydrous) | Molar Ratio: ~1.0 | General Protocol |

| Reaction Conditions | ||

| Temperature | 135-140 °C | [2] |

| Reaction Time | 10-12 hours | Estimated |

| Product Information | ||

| Product Name | α-Methyl Cinnamic Acid | |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 79-81 °C | |

| Expected Yield | ~60-70% | Estimated |

Detailed Experimental Protocol

This protocol details the methodology for synthesizing α-methyl cinnamic acid using conventional heating.

Materials and Equipment:

-

Benzaldehyde (freshly distilled)

-

Propanoic Anhydride

-

Anhydrous Sodium Propionate

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Distilled water

-

Ethanol (for recrystallization)

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Thermometer or temperature probe

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Beakers (500 mL, 1 L)

-

Büchner funnel and filter flask

-

pH paper or pH meter

-

Melting point apparatus

-

Spectroscopic instruments (e.g., NMR, IR) for characterization

Procedure:

1. Reaction Setup:

-

Ensure all glassware is thoroughly dried to prevent the hydrolysis of the anhydride.

-

In a 250 mL three-neck round-bottom flask, combine freshly distilled benzaldehyde (e.g., 10.6 g, 0.1 mol), propanoic anhydride (e.g., 19.5 g, 0.15 mol), and anhydrous sodium propionate (e.g., 9.6 g, 0.1 mol).

-

Add a magnetic stir bar to the flask.

-

Fit the flask with a reflux condenser in the central neck and a thermometer in one of the side necks, ensuring the bulb is immersed in the reaction mixture. Place a stopper in the third neck.

2. Reaction Execution:

-

Place the apparatus in a heating mantle and begin stirring the mixture.

-

Heat the reaction mixture to a temperature of 135-140 °C.

-

Maintain this temperature with continuous stirring for 10-12 hours. The mixture will gradually darken.

3. Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool slightly (to below 100 °C) and pour the hot, viscous liquid into a 1 L beaker containing approximately 400 mL of water.

-

Boil the aqueous mixture for 15-20 minutes while stirring to hydrolyze any unreacted propanoic anhydride to propanoic acid.

-

Carefully add a saturated solution of sodium carbonate to the hot mixture until the solution is alkaline (pH > 8). This step neutralizes the carboxylic acids, converting α-methyl cinnamic acid and propanoic acid into their soluble sodium salts.

-

If unreacted benzaldehyde is present (often visible as an oily layer with a characteristic almond smell), it should be removed by steam distillation.

-

Filter the hot, basic solution through a fluted filter paper to remove any resinous byproducts.

4. Precipitation:

-

Cool the clear filtrate to room temperature and then place it in an ice bath.

-

With vigorous stirring, slowly add concentrated hydrochloric acid to the cold filtrate until the solution is strongly acidic (pH ~2).

-

A white precipitate of crude α-methyl cinnamic acid will form. Continue stirring in the ice bath for another 30 minutes to maximize precipitation.

5. Purification and Characterization:

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals on the filter paper with several portions of cold water to remove inorganic salts and other water-soluble impurities.

-

Recrystallize the crude product from a minimal amount of hot ethanol-water mixture to obtain pure α-methyl cinnamic acid.

-

Dry the purified crystals in a desiccator or a low-temperature oven.

-

Determine the yield and characterize the final product by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential workflow for the synthesis of α-methyl cinnamic acid.

References

Application Notes and Protocols for the Synthesis of alpha-Methyl Cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-methyl cinnamic acid and its derivatives are valuable compounds in medicinal chemistry and materials science, serving as precursors for various pharmacologically active molecules and functional polymers. The synthesis of these compounds can be efficiently achieved through several condensation reactions. This document provides detailed protocols for two effective methods: the Knoevenagel condensation and the Perkin reaction, tailored for the synthesis of this compound. These protocols are designed to offer researchers reproducible and scalable methods for obtaining this important synthetic intermediate.

Method 1: Knoevenagel Condensation using Microwave Irradiation

The Knoevenagel condensation provides a rapid and high-yield route to this compound derivatives through the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group. In this protocol, succinic anhydride (B1165640) is used as the active methylene component, and the reaction is accelerated by microwave irradiation, offering a green and efficient synthetic approach.

Experimental Protocol

Materials:

-

Substituted Benzaldehyde (B42025) (e.g., Benzaldehyde)

-

Succinic Anhydride

-

Sodium Hydroxide (B78521) (NaOH)

-

Dilute Hydrochloric Acid (HCl)

-

Ethanol

-

50 mL Borosil Beaker

-

Glass Rod

-

Microwave Oven (600 W)

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus

Procedure:

-

In a 50 mL Borosil beaker, combine the aromatic aldehyde (5 mmol), succinic anhydride (5 mmol), and sodium hydroxide (2.5 mmol).[1]

-

Thoroughly mix the reaction mixture with a glass rod.

-

Place the beaker in a microwave oven and irradiate at 600 W. The reaction progress should be monitored by TLC.

-

After completion of the reaction (as indicated by TLC), allow the reaction mass to cool to room temperature.

-

Acidify the mixture with dilute HCl, which will cause the product to precipitate.

-

Isolate the precipitated product by filtration and wash it with water.

-

For further purification, the crude product can be recrystallized from ethanol.[1]

Quantitative Data

The following table summarizes the yields of this compound derivatives obtained from various substituted benzaldehydes using the microwave-assisted Knoevenagel condensation.

| Aldehyde (Substituent) | Product | Reaction Time (min) | Yield (%) |

| H | This compound | 3 | 95 |

| 4-CH₃ | 4-Methyl-alpha-methyl cinnamic acid | 4 | 92 |

| 4-OCH₃ | 4-Methoxy-alpha-methyl cinnamic acid | 5 | 90 |

| 4-Cl | 4-Chloro-alpha-methyl cinnamic acid | 3.5 | 94 |

| 4-NO₂ | 4-Nitro-alpha-methyl cinnamic acid | 6 | 85 |

Reaction conditions: 5 mmol of aldehyde, 5 mmol of succinic anhydride, 2.5 mmol of NaOH, microwave irradiation at 600 W.[1]

Method 2: Perkin Reaction under Conventional Heating

The Perkin reaction is a classical method for the synthesis of α,β-unsaturated aromatic acids. This protocol details the synthesis of this compound through the condensation of benzaldehyde with propionic anhydride, using a weak base as a catalyst. This method typically requires higher temperatures and longer reaction times compared to the microwave-assisted Knoevenagel condensation.

Experimental Protocol

Materials:

-

Benzaldehyde

-

Propionic Anhydride

-

Potassium Propionate (B1217596) (or Sodium Propionate)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus